Evodenoson
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Overview
Description
Chemical Reactions Analysis
Evodenoson undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a research tool to study the properties and reactions of purine nucleosides.
Biology: It has been investigated for its effects on cellular processes and signaling pathways.
Industry: It may have applications in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
Evodenoson exerts its effects by acting as a selective agonist of the adenosine A2A receptor . This receptor is involved in various physiological processes, including the regulation of inflammation and immune responses. By activating the adenosine A2A receptor, this compound reduces inflammatory responses, decreases intestinal fluid secretion, edema, tissue damage, and neutrophil infiltration induced by Clostridium difficile toxin A . The protective effect is achieved by reducing myeloperoxidase and adenosine deaminase activities, and by lowering the production of tumor necrosis factor-alpha .
Comparison with Similar Compounds
Evodenoson is unique in its selective agonism of the adenosine A2A receptor. Similar compounds include other adenosine receptor agonists, such as:
CGS 21680 Hydrochloride: An adenosine receptor agonist with high potency for the A2A receptor.
Sulmazole: A small molecule adenosine receptor agonist used in the study of heart failure.
VUF 5574: A selective antagonist of the adenosine A3 receptor.
These compounds share some similarities with this compound in terms of their receptor targets and physiological effects, but they differ in their specific mechanisms of action and therapeutic applications.
Properties
CAS No. |
844873-47-8 |
---|---|
Molecular Formula |
C23H29N7O6 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1 |
InChI Key |
SQJXTUJMBYVDBB-RQXXJAGISA-N |
SMILES |
COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N |
Isomeric SMILES |
COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)C(=O)NC5CC5)O)O)N |
Canonical SMILES |
COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N |
Appearance |
Solid powder |
844873-47-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(6-amino-9-(5-cyclopropylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)prop-2-ynyl)piperidine-1-carboxylic acid methyl ester ATL 313 ATL313 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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